molecular formula C18H13BrN2O3 B6517777 7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-10-1

7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517777
CAS No.: 902879-10-1
M. Wt: 385.2 g/mol
InChI Key: GRYDJQSTTZBOBG-UHFFFAOYSA-N
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Description

7-Bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused chromene-pyrimidinone core. Key structural attributes include:

  • 3-Methoxyphenyl group at position 2: Introduces methoxy (-OCH₃), influencing solubility and metabolic stability.

This compound belongs to a class of chromeno[2,3-d]pyrimidinones, which are studied for their anticancer, antimicrobial, and antiparasitic activities. Its synthesis likely involves cyclization of precursor chromene derivatives, followed by bromination and substitution reactions .

Properties

IUPAC Name

7-bromo-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-23-13-4-2-3-10(8-13)16-20-17(22)14-9-11-7-12(19)5-6-15(11)24-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYDJQSTTZBOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H15BrN2O4
Molecular Weight 415.2 g/mol
CAS Number 902856-32-0
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Bromination : A suitable precursor undergoes bromination to introduce the bromine atom.
  • Friedel-Crafts Reaction : The introduction of the methoxyphenyl group is achieved through a Friedel-Crafts alkylation.
  • Cyclization : The chromeno[2,3-d]pyrimidine core is formed through cyclization reactions facilitated by various catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicate significant cytotoxic activity compared to established chemotherapeutics like etoposide and camptothecin .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes or receptors that are crucial for tumor growth.

Case Studies

  • Study on Cytotoxicity :
    • In a study evaluating the cytotoxic effects on MDA-MB-231 cells, the compound demonstrated an IC50 value significantly lower than that of control agents, indicating potent anticancer activity .
  • Mechanistic Insights :
    • Research involving Western blot analysis showed that treatment with this compound led to the downregulation of proteins associated with cell survival and proliferation .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many chromeno[2,3-d]pyrimidines exhibit biological activity, this compound stands out due to its unique structural features that enhance its interaction with biological targets.

Compound NameBiological Activity
This compoundHigh cytotoxicity against multiple cancer cell lines
7-Bromo-5-methoxy-3-[(3-methoxyphenyl)methyl]chromen-2-oneModerate cytotoxicity

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of chromeno-pyrimidinones are highly substituent-dependent. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Molecular Weight logP Key Biological Findings Reference
Target Compound 7-Br, 2-(3-MeO-Ph) ~401.22 3.442 Data pending (inferred activity from SAR)
E139-0095 7-Br, 2-(2-OH-3-MeO-Ph) 401.22 3.442 Included in anticancer screening libraries
BI59088 7-Br, 2-(4-Et-Ph) 413.26 N/A Commercial availability; no activity data
5-(4-Bromophenyl)-7-(2,4-DCl-Ph) Analogue 5-Br, 7-(2,4-Cl₂-Ph) N/A N/A Moderate antiparasitic activity
Compound 2 () 8-Cl, 4-Cl-Ph 451.35 N/A High cytotoxicity (A-549, HT-29 cell lines)

Key Observations:

  • Halogen Effects: Bromine at position 7 (target compound, E139-0095) improves stability and target binding compared to non-halogenated derivatives. Chlorine in ’s compound also shows high cytotoxicity, suggesting halogens enhance bioactivity .
  • Methoxy vs.

Structural-Activity Relationship (SAR) Insights

  • Position 7 Halogens : Bromine or chlorine enhances cytotoxicity and binding affinity via halogen bonds.
  • Position 2 Aryl Groups : Methoxy or hydroxy groups improve solubility but may require balancing with lipophilic substituents for optimal bioavailability.
  • Core Modifications: Thieno-pyrimidine hybrids () exhibit fluorescence properties, expanding applications beyond therapeutics .

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